molecular formula C28H26O8 B15025219 6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3,4,5-trimethoxybenzoate

6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3,4,5-trimethoxybenzoate

Cat. No.: B15025219
M. Wt: 490.5 g/mol
InChI Key: AMNICYAYMJFPAX-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3,4,5-trimethoxybenzoate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3,4,5-trimethoxybenzoate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyclohepta[c]furan ring: This can be achieved through a series of cyclization reactions involving appropriate starting materials.

    Introduction of the methoxyphenyl and trimethoxybenzoate groups: These groups are introduced through substitution reactions, often using reagents such as methoxybenzene and trimethoxybenzoic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3,4,5-trimethoxybenzoate has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study various biological processes.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: It might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclohepta[c]furan derivatives and benzoate esters with various substituents. Examples include:

    Magnolin: A natural compound with a similar furan ring structure.

    Trimethoxybenzoate derivatives: Compounds with similar benzoate ester groups but different substituents.

Uniqueness

The uniqueness of 6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3,4,5-trimethoxybenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H26O8

Molecular Weight

490.5 g/mol

IUPAC Name

[6-(4-methoxyphenyl)-1,3-dimethyl-8-oxocyclohepta[c]furan-4-yl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C28H26O8/c1-15-25-21(29)11-18(17-7-9-20(31-3)10-8-17)12-22(26(25)16(2)35-15)36-28(30)19-13-23(32-4)27(34-6)24(14-19)33-5/h7-14H,1-6H3

InChI Key

AMNICYAYMJFPAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=CC(=O)C2=C(O1)C)C3=CC=C(C=C3)OC)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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